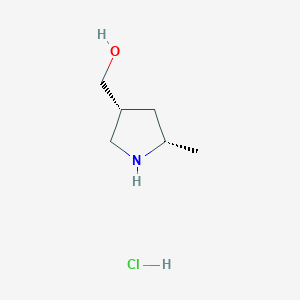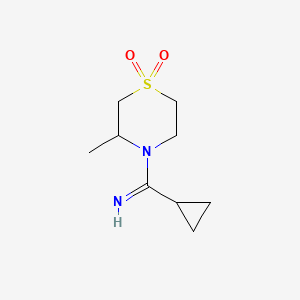
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetrazine and indoline derivatives, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.
科学的研究の応用
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate: This compound shares structural similarities with other indoline and tetrazine derivatives, which also exhibit unique chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C38H39N7O9S2 |
|---|---|
分子量 |
801.9 g/mol |
IUPAC名 |
2-[(E,3E)-3-[1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C38H39N7O9S2/c1-37(2)28-20-26(55(49,50)51)12-14-30(28)44(18-16-34(46)39-22-24-8-10-25(11-9-24)36-42-40-23-41-43-36)32(37)6-5-7-33-38(3,4)29-21-27(56(52,53)54)13-15-31(29)45(33)19-17-35(47)48/h5-15,20-21,23H,16-19,22H2,1-4H3,(H3-,39,46,47,48,49,50,51,52,53,54) |
InChIキー |
FFFNHRVQSMWEFO-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

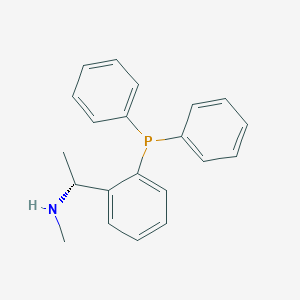
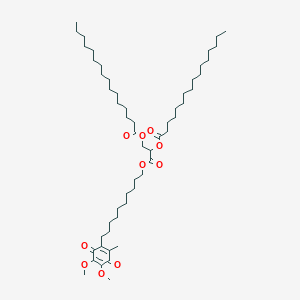
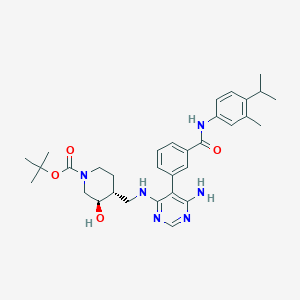
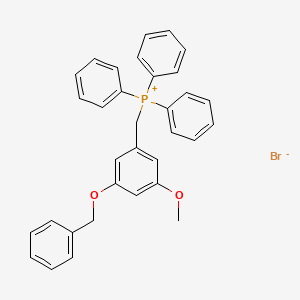

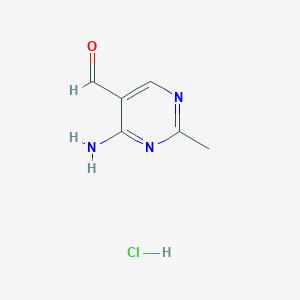
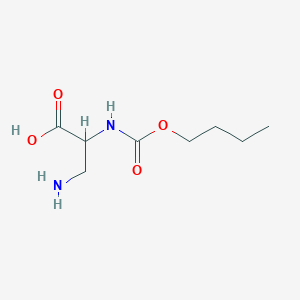
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)


